(S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol
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Overview
Description
(S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol is a chiral compound with significant interest in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the phenyl ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the phenyl ring.
Chiral Resolution: Separation of the desired enantiomer using chiral catalysts or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
(S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms enhances its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-bromo-5-chlorophenyl)-2-(methylamino)ethanol: A structurally similar compound with a methylamino group instead of an amino group.
Clenbuterol: A β2 agonist with structural similarities but different pharmacological properties.
Uniqueness
(S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C8H9BrClNO |
---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
PUIYJAKPFORUNO-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Br)[C@@H](CO)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(CO)N |
Origin of Product |
United States |
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